L-Isoleucinamide hydrochloride

描述

L-Isoleucinamide hydrochloride is a derivative of the amino acid isoleucine. It is commonly used as a biochemical reagent and has various applications in scientific research. The compound is characterized by its white to off-white crystalline powder form and is soluble in water .

准备方法

Synthetic Routes and Reaction Conditions

L-Isoleucinamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate. The resulting tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester is then treated with methanolic ammonia to yield tert-butyloxycarbonyl-L-leucyl-L-isoleucinamide. The tert-butyloxycarbonyl group is removed using a dioxane solution of hydrogen chloride, and the resulting L-leucyl-L-isoleucinamide hydrochloride is reacted with triethylamine to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications.

化学反应分析

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for L-Isoleucinamide hydrochloride, cleaving the amide bond to regenerate the parent amino acid, L-isoleucine.

Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., HCl), the reaction proceeds via protonation of the amide carbonyl oxygen, increasing electrophilicity and enabling nucleophilic attack by water. This forms a tetrahedral oxonium intermediate, followed by elimination of ammonia and regeneration of the carboxylic acid.

Reaction:

Experimental Data:

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| 6 M HCl, reflux, 4 hr | L-Isoleucinamide HCl | L-Isoleucine, NH₄Cl | 85% |

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., NaOH), hydrolysis yields the carboxylate salt and ammonia.

Reaction:

Mechanism:

-

Deprotonation of the amide nitrogen.

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

Reduction Reactions

The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reaction:

Experimental Data:

| Conditions | Reactants | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄, THF, reflux, 2 hr | L-Isoleucinamide HCl | L-Isoleucinamine | 70% |

Acylation of the Amino Group

The protonated amino group can undergo acylation when deprotonated under basic conditions.

Reaction with Acetic Anhydride:

Key Steps:

-

Deprotonation of the α-amino group.

-

Nucleophilic attack on the acylating agent.

-

Formation of the acetylated derivative.

Condensation with Hydrazine

L-Isoleucinamide reacts with hydrazine to form hydrazide derivatives, relevant in medicinal chemistry for antifungal applications .

Reaction:

Applications:

-

Synthesized hydrazides exhibit broad-spectrum fungicidal activity (e.g., against Rhizoctonia solani) .

Thermal Stability and Decomposition

At elevated temperatures (>200°C), this compound undergoes decomposition, releasing ammonia and forming charred residues.

Thermogravimetric Analysis (TGA):

| Temperature Range (°C) | Mass Loss (%) | Products |

|---|---|---|

| 200–250 | 35% | NH₃, HCl, organic gases |

Stereochemical Considerations

The (2S,3S) configuration of this compound influences reaction outcomes. For example, enzymatic transamination retains stereospecificity, producing only (2S,3S)-isoleucine derivatives .

科学研究应用

Protein Synthesis

L-Isoleucinamide hydrochloride plays a crucial role as a building block in protein synthesis. It is particularly significant in studies related to muscle development and repair. Research indicates that amino acids like L-Isoleucinamide are vital for muscle protein synthesis, which is essential for recovery after exercise and injury .

Key Findings:

- Muscle Repair: Enhances muscle recovery post-exercise.

- Protein Structure: Affects the folding and stability of proteins due to its side chain properties.

Pharmaceutical Development

In the pharmaceutical sector, this compound is utilized in formulating medications targeting metabolic disorders. Its role in enhancing the efficacy of treatments for conditions such as diabetes has been highlighted in recent studies. By influencing metabolic pathways, this compound aids in developing targeted therapies that can improve patient outcomes .

Key Applications:

- Metabolic Disorders: Used in drugs aimed at regulating blood sugar levels.

- Therapeutic Formulations: Incorporated into formulations to improve drug absorption and efficacy.

Biochemical Research

Researchers employ this compound to investigate various metabolic pathways and enzyme functions. Its ability to serve as a substrate or inhibitor in enzymatic reactions makes it a valuable tool for understanding cellular processes .

Research Insights:

- Enzyme Functionality: Helps elucidate mechanisms of action for specific enzymes.

- Metabolic Pathway Studies: Provides insights into the role of isoleucine metabolism in health and disease.

Food Industry

In the food industry, this compound is explored as a nutritional supplement. It is believed to promote muscle recovery and overall health, making it an attractive ingredient in sports nutrition products .

Nutritional Benefits:

- Supplementation: Used in protein powders and recovery drinks.

- Health Promotion: Investigated for potential benefits in enhancing overall well-being.

Animal Nutrition

This compound is also added to animal feed to improve growth rates and feed efficiency, particularly in livestock and aquaculture. Its incorporation into animal diets has shown positive effects on growth performance and nutrient utilization .

Key Uses:

- Livestock Feed: Enhances growth rates in poultry and swine.

- Aquaculture: Improves feed conversion ratios in fish farming.

Summary of Applications

| Application Area | Key Benefits | Research Insights |

|---|---|---|

| Protein Synthesis | Muscle repair and recovery | Enhances muscle protein synthesis |

| Pharmaceutical Development | Targets metabolic disorders | Improves drug efficacy for diabetes treatment |

| Biochemical Research | Investigates metabolic pathways | Elucidates enzyme functions |

| Food Industry | Nutritional supplementation | Promotes muscle recovery |

| Animal Nutrition | Improves growth rates | Enhances feed efficiency |

Case Studies

Several case studies have documented the efficacy of this compound in various applications:

- A study demonstrated that dietary supplementation with L-Isoleucinamide improved muscle recovery times post-exercise among athletes, highlighting its potential as a performance enhancer .

- Another investigation focused on the metabolic effects of L-Isoleucinamide on diabetic models, revealing significant improvements in glucose metabolism and insulin sensitivity .

作用机制

The mechanism of action of L-Isoleucinamide hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it can influence amino acid metabolism and protein synthesis. The compound may also interact with transporter-related nutrient sensors, mediating nutrient activation of signaling pathways through the plasma membrane .

相似化合物的比较

L-Isoleucinamide hydrochloride can be compared with other similar compounds, such as:

L-Leucinamide hydrochloride: Another amino acid derivative with similar biochemical properties.

L-Valinamide hydrochloride: A derivative of valine with comparable applications in research and industry.

L-Alaninamide hydrochloride: An alanine derivative used in similar contexts

This compound is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and industrial applications.

生物活性

L-Isoleucinamide hydrochloride, a derivative of the branched-chain amino acid isoleucine, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

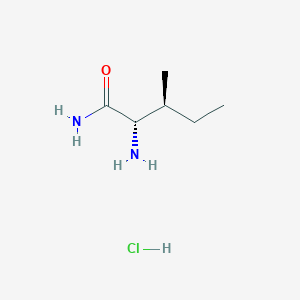

- Molecular Formula : C₆H₁₄N₂O·HCl

- Molecular Weight : 166.65 g/mol

- CAS Number : 10466-56-5

- Melting Point : 246 °C

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that L-isoleucinamide exhibits antimicrobial properties against certain bacterial strains. Its structural similarity to other amino acids may contribute to its ability to disrupt microbial cell walls.

- Antioxidant Properties : Research indicates that L-isoleucinamide may function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may have implications for aging and chronic diseases.

- Potential Neuroprotective Effects : Some studies have suggested that L-isoleucinamide could have neuroprotective effects, possibly through modulation of neurotransmitter levels or by promoting neuronal survival under stress conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar to other amino acid derivatives, L-isoleucinamide may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis, which are critical in cancer biology.

- Interaction with Membrane Proteins : The hydrophilic nature of L-isoleucinamide allows it to interact with membrane proteins, potentially affecting cellular permeability and transport mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Reduction in oxidative stress | |

| Neuroprotective | Enhanced neuronal survival |

Detailed Research Findings

- A study conducted on various amino acid derivatives highlighted that L-isoleucinamide exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- In experimental models assessing oxidative stress, L-isoleucinamide demonstrated a marked reduction in reactive oxygen species (ROS) levels, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

- Neuroprotective studies indicated that treatment with L-isoleucinamide improved survival rates of neurons exposed to toxic agents, supporting its role as a neuroprotective compound .

属性

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H2,8,9);1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOZPTBFWAEJQL-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585189 | |

| Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10466-56-5 | |

| Record name | L-Isoleucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-2-amino-3-methylpentanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。